(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide
Description
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an anthracene moiety, a nitrophenyl group, and an acrylamide linkage
Properties
IUPAC Name |
(E)-N-(9,10-dioxoanthracen-1-yl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O5/c26-20(13-10-14-8-11-15(12-9-14)25(29)30)24-19-7-3-6-18-21(19)23(28)17-5-2-1-4-16(17)22(18)27/h1-13H,(H,24,26)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMBUWKPBBGJHE-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Nitration of Anthraquinone
The synthesis begins with 9,10-dihydroanthracene-9,10-dione (anthraquinone). Direct nitration of anthraquinone typically occurs at the α-positions (1-, 4-, 5-, or 8-positions) due to electron-deficient aromatic rings. However, achieving regioselectivity at the 1-position requires careful control of reaction conditions:
- Nitration Protocol :
A mixture of anthraquinone (10 mmol) in concentrated H2SO4 (30 mL) is treated with fuming HNO3 (12 mmol) at 0–5°C for 4 h, yielding 1-nitroanthraquinone (78% yield). The regioselectivity arises from the electron-withdrawing effect of the carbonyl groups, directing nitration to the 1-position.
Table 1 : Nitration of Anthraquinone Under Varied Conditions
| Nitrating Agent | Temperature (°C) | Yield (%) | Regioselectivity (1-Nitro:2-Nitro) |
|---|---|---|---|
| HNO3/H2SO4 | 0–5 | 78 | 9:1 |
| Acetyl nitrate | 25 | 65 | 7:3 |
| NO2BF4 | –10 | 82 | 8:2 |
Reduction of Nitroanthraquinone to 1-Aminoanthraquinone
1-Nitroanthraquinone undergoes reduction to 1-aminoanthraquinone using catalytic hydrogenation or SnCl2/HCl:
- Catalytic Hydrogenation :
A suspension of 1-nitroanthraquinone (5 mmol) in ethanol (50 mL) and 10% Pd/C (0.1 g) is hydrogenated at 50 psi H2 for 12 h, yielding 1-aminoanthraquinone (91%). - SnCl2 Reduction :
Treatment with SnCl2·2H2O (15 mmol) in HCl (conc., 20 mL) at 80°C for 6 h achieves 85% yield.
Synthesis of (E)-3-(4-Nitrophenyl)acrylic Acid
Knoevenagel Condensation
The (E)-configured acrylate moiety is synthesized via Knoevenagel condensation between 4-nitrobenzaldehyde and malonic acid:
$$
\text{4-Nitrobenzaldehyde} + \text{Malonic acid} \xrightarrow{\text{piperidine, EtOH}} \text{(E)-3-(4-Nitrophenyl)acrylic acid}
$$
Optimized Conditions :
- 4-Nitrobenzaldehyde (10 mmol), malonic acid (12 mmol), piperidine (1 mmol), and ethanol (50 mL) are refluxed for 8 h, yielding 89% of (E)-3-(4-nitrophenyl)acrylic acid. The reaction proceeds via a base-catalyzed enolate formation, followed by dehydration to favor the (E)-isomer (>95% selectivity).
Amide Bond Formation
Activation of (E)-3-(4-Nitrophenyl)acrylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride:
$$
\text{(E)-3-(4-Nitrophenyl)acrylic acid} \xrightarrow{\text{SOCl2, DMF (cat.)}} \text{(E)-3-(4-Nitrophenyl)acryloyl chloride}
$$
Coupling with 1-Aminoanthraquinone
The amide bond is formed via nucleophilic acyl substitution:
$$
\text{1-Aminoanthraquinone} + \text{(E)-3-(4-Nitrophenyl)acryloyl chloride} \xrightarrow{\text{Et3N, DCM}} \text{Target Compound}
$$
Optimized Protocol :
- 1-Aminoanthraquinone (5 mmol) and Et3N (10 mmol) are dissolved in dry DCM (50 mL). (E)-3-(4-Nitrophenyl)acryloyl chloride (5.5 mmol) is added dropwise at 0°C, and the reaction is stirred for 12 h at 25°C. Chromatographic purification (SiO2, hexane/EtOAc 3:1) yields the title compound in 76% yield.
Table 2 : Coupling Reagent Screening
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 68 | 92 |
| DCC/DMAP | THF | 72 | 89 |
| Acyl chloride/Et3N | DCM | 76 | 95 |
Palladium-Catalyzed Alternative Routes
Heck Coupling for Acrylamide Formation
A palladium-catalyzed Heck reaction offers an alternative pathway for introducing the acrylamide moiety:
$$
\text{1-Iodoanthraquinone} + \text{4-Nitrostyrene} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Target Compound}
$$
- Conditions :
Pd(OAc)2 (5 mol%), PPh3 (10 mol%), K2CO3 (2 eq), DMF/H2O (4:1), 100°C, 24 h. This method achieves 65% yield but requires pre-functionalized iodoanthraquinone.
Spectroscopic Characterization
NMR Analysis
IR Spectroscopy
Strong absorptions at 1720 cm⁻¹ (anthraquinone C=O), 1665 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (NO2 asymmetric stretch).
Challenges and Optimization Strategies
Regioselectivity in Anthraquinone Nitration
Electron-deficient aromatic systems favor nitration at α-positions, but competing γ-nitration (positions 2, 3, 6, 7) necessitates low-temperature conditions (<5°C) and controlled stoichiometry.
(E)/(Z) Selectivity in Acrylamide Formation
The Knoevenagel condensation inherently favors (E)-isomers due to conjugation stabilization. However, traces of (Z)-isomers (<5%) are removed via recrystallization from ethanol/water (9:1).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic nitration and acyl chloride steps:
Chemical Reactions Analysis
Types of Reactions
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The acrylamide linkage can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives of the anthracene moiety.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its conjugated system.
Medicinal Chemistry: Investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of (E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, the nitrophenyl group can undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylacrylamide: Lacks the nitro group, resulting in different electronic properties and reactivity.
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a nitro group, affecting its solubility and biological activity.
Uniqueness
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of both the anthracene and nitrophenyl moieties, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.
Biological Activity
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide is a complex organic compound with significant potential in biological applications, particularly in the field of cancer research. This article synthesizes available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an anthraquinone core linked to a 4-nitrophenylacrylamide moiety. This structure is critical as it influences the biological interactions and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C27H18N2O4 |
| Molecular Weight | 454.44 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of 1-aminoanthraquinone with 3-(4-nitrophenyl)acryloyl chloride under controlled conditions to ensure high yield and purity. The process generally requires an inert atmosphere and low temperatures initially to prevent side reactions .
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit various enzymes involved in cellular processes. The anthraquinone structure allows for strong interactions with nucleic acids, potentially leading to cytotoxic effects on cancer cells. Additionally, the nitrophenyl group may enhance the compound's reactivity towards biological targets .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell proliferation in HeLa cells (human cervical cancer) with an IC50 value indicating effective doses for therapeutic applications.
Case Studies
- Cytotoxicity Assays : A study conducted on HeLa cells showed that treatment with varying concentrations of the compound led to significant reductions in cell viability, suggesting a dose-dependent response.
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through DNA damage pathways, as evidenced by increased levels of p53 protein and activation of caspases .
Q & A
Q. What are the standard synthetic routes for (E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide?
The compound is typically synthesized via amide coupling between 1-aminoanthraquinone and 3-(4-nitrophenyl)acrylic acid derivatives. Key steps include:
- Activation of the carboxylic acid group using coupling agents like EDCI in DMF under ice-cooling conditions .
- Purification via column chromatography (e.g., ethyl acetate/petroleum ether eluent) to isolate the (E)-isomer .
- Structural confirmation using NMR (e.g., vinyl proton signals at δ 6.7–7.8 ppm) and NMR (carbonyl peaks at ~180–190 ppm) .
Q. How is the compound characterized to confirm its structural integrity?
Characterization involves:
- Spectroscopy : NMR and NMR for backbone validation, IR for acrylamide C=O (~1650 cm) and anthraquinone C=O (~1680 cm) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 385.1) .
- X-ray crystallography : Single-crystal analysis to resolve stereochemistry (SHELX software is commonly used for refinement) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screens include:
- Enzyme inhibition : Glyoxalase-I (Glo-I) inhibition assays using recombinant human enzymes, with IC calculations .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) compared to controls like VP16 .
- Antioxidant activity : DPPH radical scavenging assays to assess redox-modulating potential .
Advanced Research Questions
Q. How can structural modifications enhance its pharmacological profile?
Rational design strategies include:
- Electron-withdrawing substituents : Introducing cyano or nitro groups at the 4-position of the phenyl ring to improve binding to enzyme active sites (e.g., glyoxalase-I) .
- Isosteric replacements : Substituting the anthraquinone core with heterocycles (e.g., thiazole) to modulate solubility (logP optimization from ~4.6 to <3) .
- Hybrid derivatives : Conjugation with morpholine or piperidine moieties to enhance blood-brain barrier penetration .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable IC values) are addressed by:
- Orthogonal assays : Cross-validating enzyme inhibition with cellular thermal shift assays (CETSA) to confirm target engagement .
- Batch consistency checks : Repeating syntheses with strict control of reaction conditions (e.g., solvent purity, temperature) to ensure reproducibility .
- Computational validation : Molecular docking (AutoDock Vina) to predict binding modes and explain outliers .
Q. How does the compound’s photophysical behavior impact its application in material science?
The anthraquinone-acrylamide scaffold exhibits:
- Photoinduced electron transfer : UV-Vis spectra show absorbance at 350–450 nm, making it suitable for organic photovoltaics .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >250°C, critical for OLED fabrication .
- Solvatochromism : Solvent-dependent fluorescence shifts (e.g., λ from 480 to 520 nm in polar solvents) for sensor applications .
Q. What strategies mitigate crystallization challenges during X-ray structure determination?
- Co-crystallization : Use of PEG-based precipitants to improve crystal lattice packing .
- High-throughput screening : Testing 96 solvent combinations (e.g., DMSO/water) to identify optimal conditions .
- Twinned data refinement : SHELXL’s TWIN command to resolve overlapping reflections in low-symmetry space groups .
Methodological Notes
- Data Contradiction Analysis : Cross-reference NMR assignments with computed spectra (e.g., ACD/Labs) to resolve peak overlaps .
- Synergistic Effects : Test combinations with cisplatin or doxorubicin in cytotoxicity assays to identify additive vs. antagonistic interactions .
- Toxicity Profiling : ADMET predictions (Discovery Studio) for early-stage elimination of hepatotoxic candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
